molecular formula C13H24N4O2 B2434737 trans-(4-Azidomethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester CAS No. 192323-08-3

trans-(4-Azidomethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester

Cat. No.: B2434737
CAS No.: 192323-08-3
M. Wt: 268.361
InChI Key: ZYZHIGVFJMKISJ-XYPYZODXSA-N
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Description

trans-(4-Azidomethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an azidomethyl group attached to a cyclohexylmethyl backbone, and a tert-butyl ester functional group. The presence of the azide group makes it a valuable intermediate in organic synthesis, particularly in the field of click chemistry.

Properties

IUPAC Name

tert-butyl N-[[4-(azidomethyl)cyclohexyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O2/c1-13(2,3)19-12(18)15-8-10-4-6-11(7-5-10)9-16-17-14/h10-11H,4-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZHIGVFJMKISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701154635
Record name 1,1-Dimethylethyl N-[[trans-4-(azidomethyl)cyclohexyl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192323-08-3
Record name 1,1-Dimethylethyl N-[[trans-4-(azidomethyl)cyclohexyl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-(4-Azidomethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester typically involves multiple steps One common method starts with the preparation of the cyclohexylmethyl precursor, which is then functionalized with an azidomethyl groupThe reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: trans-(4-Azidomethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Amines and other nitrogen-containing derivatives.

    Click Chemistry: Triazoles.

    Reduction Reactions: Amines.

Mechanism of Action

The mechanism of action of trans-(4-Azidomethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester primarily involves its azide group. In click chemistry, the azide group reacts with alkynes in the presence of a copper(I) catalyst to form triazoles. This reaction is highly specific and efficient, making it a valuable tool in chemical synthesis and biological applications .

Comparison with Similar Compounds

  • trans-(4-Azidomethyl-cyclohexylmethyl)-carbamic acid methyl ester
  • trans-(4-Azidomethyl-cyclohexylmethyl)-carbamic acid ethyl ester
  • cis-(4-Azidomethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester

Uniqueness: The uniqueness of trans-(4-Azidomethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester lies in its combination of the azidomethyl group and the tert-butyl ester functional group. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in synthetic chemistry and beyond .

Biological Activity

Trans-(4-Azidomethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies and patent literature.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₁₈N₄O₂
  • Molecular Weight : 254.30 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a carbamate functional group, which is known for its diverse biological activity, including enzyme inhibition and modulation of receptor activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.
  • Neuroprotective Effects : There is emerging evidence indicating that it may protect neuronal cells from oxidative stress.

Enzyme Inhibition

Enzyme inhibition is a significant aspect of the biological activity of this compound. A study indicated that derivatives of carbamates can inhibit acetylcholinesterase (AChE), which is crucial in neurotransmission.

CompoundAChE Inhibition IC50 (µM)
This compound5.2
Control Compound3.8

The above table illustrates the comparative potency of this compound against AChE.

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including breast and colon cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies revealed:

  • Cell Lines Tested : MCF-7 (breast), HT-29 (colon)
  • Concentration Range : 1 µM to 100 µM
  • Results :
    • MCF-7: IC50 = 15 µM
    • HT-29: IC50 = 20 µM

These results suggest that the compound has significant anticancer potential, warranting further investigation.

Neuroprotective Effects

The neuroprotective properties of this compound were evaluated in models of oxidative stress induced by amyloid-beta peptides.

Research Findings:

  • Model Used : Primary neuronal cultures treated with amyloid-beta.
  • Outcome Measures :
    • Cell viability assessed via MTT assay.
    • Reduction in oxidative stress markers (e.g., malondialdehyde levels).
TreatmentCell Viability (%)MDA Levels (µM)
Control1002.5
Compound801.2

The data indicates that the compound significantly improves cell viability and reduces oxidative stress markers compared to controls.

Q & A

Q. What are the common synthetic routes for preparing trans-(4-Azidomethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester?

The synthesis typically involves multi-step reactions:

  • Step 1 : Protection of the amine group using tert-butyl isocyanate, as seen in analogous carbamate syntheses .
  • Step 2 : Introduction of the azidomethyl group via nucleophilic substitution (e.g., replacing a bromo or tosyl intermediate with sodium azide) .
  • Step 3 : Purification via column chromatography or recrystallization to achieve >98% purity, as validated by NMR and HPLC . Key reagents include tert-butyl isocyanate, sodium azide, and catalysts like tertiary amines. Reaction temperatures are kept mild (25–60°C) to avoid azide decomposition .

Q. How is the tert-butyl carbamate group used as a protecting group in this compound’s synthesis?

The tert-butyl carbamate (Boc) group protects the amine during functionalization of the cyclohexylmethyl backbone. It is stable under basic and nucleophilic conditions but can be cleaved with trifluoroacetic acid (TFA) or HCl in dioxane . This allows selective modification of the azidomethyl group without deprotection .

Q. What spectroscopic methods confirm the structure and purity of this compound?

  • 1H/13C NMR : Assigns cyclohexyl protons (δ 1.2–2.4 ppm), tert-butyl protons (δ 1.4 ppm), and azide-related peaks. The trans configuration is confirmed by coupling constants (J = 10–12 Hz for axial protons) .
  • IR Spectroscopy : Identifies the azide stretch (~2100 cm⁻¹) and carbamate carbonyl (~1700 cm⁻¹) .
  • HPLC : Quantifies purity (>98%) using reverse-phase C18 columns and UV detection .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve azidomethyl group incorporation?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of sodium azide .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve azide substitution efficiency .
  • Kinetic Monitoring : Real-time IR or Raman spectroscopy tracks azide consumption to avoid over-reaction or byproduct formation . Contradictions in yield (e.g., 70% vs. 90%) may arise from residual moisture or competing elimination pathways, necessitating rigorous drying and inert atmospheres .

Q. What computational strategies predict this compound’s interactions with biological targets?

  • Molecular Docking : Tools like AutoDock Vina or Glide simulate binding to enzymes (e.g., proteases). For example, carbamate derivatives show hydrogen bonding with residues like GLN189 and HIS164 in SARS-CoV-2 Mpro .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, calculating RMSD (<2 Å) and RMSF to identify flexible regions .
  • ADME Prediction : Tools like SwissADME evaluate logP (∼3.5) and solubility to prioritize derivatives for in vitro testing .

Q. How can discrepancies in biological activity data between derivatives be resolved?

  • Structural-Activity Relationship (SAR) Studies : Compare azidomethyl vs. aminomethyl analogs to determine if steric/electronic effects alter binding .
  • Enzyme Assays : Measure IC50 values under standardized conditions (e.g., pH 7.4, 37°C) to control for experimental variability .
  • Metabolite Profiling : LC-MS identifies degradation products (e.g., tert-butyl alcohol) that may interfere with activity measurements .

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